molecular formula C21H13F2N3O2S B12454856 2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B12454856
M. Wt: 409.4 g/mol
InChI Key: OHHGMWIOJNCBGN-UHFFFAOYSA-N
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Description

2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

The synthesis of 2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of Benzoxazole Ring: The benzoxazole ring is typically synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The final step involves coupling the benzoxazole intermediate with a fluorobenzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or platinum.

Scientific Research Applications

2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways.

    Interacting with DNA: The compound may intercalate into DNA, causing structural changes that affect DNA replication and transcription.

    Modulating Signaling Pathways: It can influence various signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can be compared with other similar compounds, such as:

    2-fluoro-N-(4-fluorophenyl)benzamide: This compound lacks the benzoxazole ring, which may result in different chemical properties and biological activities.

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.

    2-fluoro-N-(2-fluorophenyl)benzamide:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H13F2N3O2S

Molecular Weight

409.4 g/mol

IUPAC Name

2-fluoro-N-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C21H13F2N3O2S/c22-13-7-5-12(6-8-13)20-25-17-11-14(9-10-18(17)28-20)24-21(29)26-19(27)15-3-1-2-4-16(15)23/h1-11H,(H2,24,26,27,29)

InChI Key

OHHGMWIOJNCBGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)F

Origin of Product

United States

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